![molecular formula C19H18ClF3N4O3 B2714030 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide CAS No. 2085703-08-6](/img/structure/B2714030.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

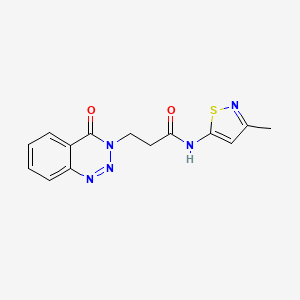

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring with a trifluoromethyl group, a carbohydrazide group, and a methoxybenzoyl group . These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives are generally synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Synthesis and Molecular Characterization

A study focused on the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines, demonstrating the capacity of these compounds to exhibit ring-chain equilibrium in solution. This research sheds light on the structural dynamics of related pyrrolidine derivatives in various solvents (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Another study detailed the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This work underscores the potential of pyridin-2-yl derivatives as precursors in synthesizing biologically active compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Catalytic Applications and Biological Activity

Research into substituted 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine derivatives revealed the preparation of novel pyrrolidinone derivatives with significant potential in various chemical transformations. This study indicates the versatility of pyrrolidine derivatives in synthetic organic chemistry (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).

A pivotal study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlighted their antimicrobial and antioxidant activity. This emphasizes the pharmaceutical applications of pyridin-2-yl derivatives in developing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Material Science and Luminescence

- The structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands were explored for their use as luminescent building blocks. This study presents a foundation for employing pyridin-2-yl derivatives in designing materials with specific optical properties (Piguet, Williams, Bernardinelli, & Buenzli, 1993).

将来の方向性

作用機序

Target of action

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds

Mode of action

Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Pyrrolidine derivatives are known for their versatility in binding to different types of receptors and enzymes due to their conformational flexibility .

Biochemical pathways

Compounds containing trifluoromethylpyridine structures have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring and trifluoromethyl group could potentially influence its absorption, distribution, metabolism, and excretion .

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N4O3/c1-30-13-6-4-11(5-7-13)17(28)25-26-18(29)15-3-2-8-27(15)16-14(20)9-12(10-24-16)19(21,22)23/h4-7,9-10,15H,2-3,8H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCWJKXISHJTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2713953.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)

![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)

![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2713966.png)

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide](/img/structure/B2713970.png)